2-Bromo-3,5-diiodopyridin-4-amine

Cross-coupling Polyhalogenated heterocycles Medicinal chemistry

2-Bromo-3,5-diiodopyridin-4-amine (CAS 1377578-93-2) delivers three orthogonal halogen positions—Br at C2, I at C3/C5—with predictable reactivity hierarchy (C−I > C−Br), enabling up to three sequential, site-selective cross-coupling reactions. Simpler mono/dihalogenated analogs require additional protection/deprotection steps to achieve comparable selectivity. The pre-installed 4-NH2 group eliminates separate amination, allowing direct amide, urea, or thiourea elaboration. This polyhalogenated scaffold is essential for constructing kinase inhibitors, BD2-selective bromodomain inhibitors, and NHC ligand precursors. Dual iodine atoms provide heavy-atom effects advantageous for OLED and X-ray contrast applications. Choose this building block for step-economical, modular synthesis of complex heteroaryl architectures.

Molecular Formula C5H3BrI2N2
Molecular Weight 424.806
CAS No. 1377578-93-2
Cat. No. B3006249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-diiodopyridin-4-amine
CAS1377578-93-2
Molecular FormulaC5H3BrI2N2
Molecular Weight424.806
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Br)I)N)I
InChIInChI=1S/C5H3BrI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10)
InChIKeyZRHSRMCPVHFJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-diiodopyridin-4-amine (CAS 1377578-93-2): A Polyhalogenated Pyridine Building Block for Sequential Cross-Coupling


2-Bromo-3,5-diiodopyridin-4-amine (CAS 1377578-93-2) is a polyhalogenated pyridine derivative featuring three distinct halogen substituents—one bromine at the 2-position and two iodine atoms at the 3- and 5-positions—along with a free primary amine at the 4-position . This substitution pattern enables sequential, chemoselective functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), wherein the differential reactivity of C−I versus C−Br bonds (I > Br) provides predictable reaction control [1]. The compound serves as a versatile intermediate for constructing highly substituted pyridine scaffolds relevant to pharmaceutical discovery and materials chemistry [2].

Why 2-Bromo-3,5-diiodopyridin-4-amine Cannot Be Replaced by Simpler Halopyridine Analogs


Substituting 2-bromo-3,5-diiodopyridin-4-amine with simpler mono- or dihalogenated pyridine analogs is not synthetically equivalent due to the compound's unique orthogonal reactivity profile. The combination of three halogen atoms with distinct leaving group propensities (C−I > C−Br) enables up to three sequential, site-selective cross-coupling events that simpler analogs cannot achieve without additional protection/deprotection steps [1]. Furthermore, the 4-amino group is already installed, eliminating the need for post-coupling amination steps that may suffer from competing reactivity at halogenated positions. Polyhalogenated pyridines exhibit well-documented selectivity challenges when functionalized with non-discriminating reagents; the predictable reactivity hierarchy of this compound mitigates those risks and reduces the number of synthetic steps required to access complex heteroaryl architectures [2].

Quantitative Differentiation Evidence for 2-Bromo-3,5-diiodopyridin-4-amine vs. Closest Analogs


Orthogonal Halogen Reactivity: Three Sequential Cross-Coupling Sites vs. Two Sites in 4-Amino-3,5-diiodopyridine

2-Bromo-3,5-diiodopyridin-4-amine possesses three halogen substituents (Br, I, I) with established differential reactivity, enabling three sequential site-selective cross-coupling reactions, whereas the closest analog 4-amino-3,5-diiodopyridine (CAS 98136-86-8) contains only two iodine substituents and lacks the bromine at the 2-position, limiting it to a maximum of two sequential functionalization events [1]. The general reactivity order for polyhalogenated pyridines in palladium-catalyzed cross-couplings follows I > Br >> Cl, with oxidative addition occurring preferentially at the C−I bond [2].

Cross-coupling Polyhalogenated heterocycles Medicinal chemistry

Pre-installed 4-Amino Group Eliminates Separate Amination Step Required for Non-Amino Trihalopyridine Analogs

2-Bromo-3,5-diiodopyridin-4-amine contains a pre-installed primary amine at the 4-position, whereas non-amino polyhalogenated pyridine analogs (e.g., 2-bromo-3,5-diiodopyridine or 2-chloro-3,4-diiodopyridine) require an additional amination step to install an amino group after halogen functionalization. The base-promoted selective amination of polyhalogenated pyridines typically proceeds at the 2-position under reported conditions, which could introduce regioselectivity complications or require protection/deprotection strategies if the 2-position is intended for subsequent cross-coupling [1].

Buchwald-Hartwig amination Synthetic efficiency Step economy

Molecular Weight and Physicochemical Property Differentiation vs. Simpler Diiodo- and Monobromo-Analogs

2-Bromo-3,5-diiodopyridin-4-amine has a molecular weight of 424.81 g/mol, which is substantially higher than structurally related analogs lacking either the bromine or one iodine atom . This property difference facilitates analytical differentiation and purity assessment via mass spectrometry and elemental analysis. The compound's density of 2.9±0.1 g/cm³ and boiling point of 445.4±45.0 °C (at 760 mmHg) further distinguish it from lighter halogenated pyridine analogs .

Physicochemical properties Analytical characterization Quality control

Iodine Reactivity Enables Mild Coupling Conditions Not Accessible with Chloro-Analogs

The presence of two iodine substituents in 2-bromo-3,5-diiodopyridin-4-amine confers significantly higher reactivity in cross-coupling reactions compared to chloro-substituted analogs. Iodopyridines are considerably more reactive than bromopyridines and chloropyridines in copper-catalyzed amination reactions [1]. In ligand-free copper-catalyzed Suzuki-Miyaura coupling, 3,5-diiodopyridine reacts with aryl and indole boronates in good to excellent yields under mild conditions that would be ineffective for corresponding dichloro- or dibromo-analogs [2].

Suzuki-Miyaura coupling Copper catalysis Reaction condition optimization

Potential Contamination Risk from Deiodination Impurity in 4-Amino-3,5-diiodopyridine Syntheses

While direct impurity data for 2-bromo-3,5-diiodopyridin-4-amine is not publicly available, the commercial supply landscape for structurally related polyhalogenated pyridines reveals a critical quality consideration: 4-amino-3,5-diiodopyridine (CAS 98136-86-8) is known to be susceptible to deiodination during synthesis and storage, generating mono-iodo and deiodinated impurities that can compromise downstream reaction selectivity . The presence of the additional bromine substituent at the 2-position in the target compound may alter this impurity profile, but procurement specifications should explicitly require rigorous impurity characterization.

Purity assessment Impurity profiling Quality control

Commercial Availability Comparison: Limited Supplier Base vs. Widely Stocked Diiodo-Analogs

2-Bromo-3,5-diiodopyridin-4-amine is available from a limited number of commercial suppliers (including GLPBIO, ChemShuttle, Leyan, and Beijing Tongguang Fine Chemical Company) with typical purity specifications of 95-98%, compared to the broader availability of 4-amino-3,5-diiodopyridine which is stocked by major vendors including Sigma-Aldrich [1]. Procurement of the target compound requires lead time planning and vendor qualification due to the specialized nature of this trihalogenated intermediate.

Supply chain Procurement strategy Vendor qualification

Optimal Use Cases for 2-Bromo-3,5-diiodopyridin-4-amine in Medicinal Chemistry and Materials Research


Sequential Synthesis of Trisubstituted Pyridine Kinase Inhibitor Scaffolds

Medicinal chemistry programs targeting kinase inhibitors or bromodomain inhibitors can leverage the three orthogonal halogen positions of 2-bromo-3,5-diiodopyridin-4-amine to install three distinct aryl, heteroaryl, or alkyl groups in a controlled sequential manner [1]. The pre-installed 4-amino group provides a direct attachment point for amide bond formation or urea/thiourea elaboration, eliminating the need for separate amination steps. Pyridyl derivatives have been explicitly claimed as bromodomain inhibitors in recent patent literature, and polyhalogenated pyridine building blocks are essential intermediates for constructing the highly substituted core structures required for BD2-selective inhibition [2].

Construction of 2,3,4-Trisubstituted Pyridine Ligands for Organometallic Catalysis

The 2-bromo-3,5-diiodo substitution pattern is particularly valuable for preparing N-heterocyclic carbene (NHC) ligand precursors and other organometallic catalyst scaffolds [1]. Sequential Suzuki-Miyaura coupling at the 3- and 5-iodo positions followed by Sonogashira or Buchwald-Hartwig functionalization at the 2-bromo position enables modular synthesis of chiral or sterically demanding ligand frameworks. Polyhalogenated pyridines are established feedstocks for ligand preparation in organometallic chemistry, and this compound provides one additional diversification site compared to diiodopyridine analogs [2].

Synthesis of Fluorescent Probes and Imaging Agents via Site-Selective Conjugation

The differential halogen reactivity of 2-bromo-3,5-diiodopyridin-4-amine allows site-selective installation of fluorophores, quenchers, or bioconjugation handles at distinct positions around the pyridine core [1]. The 4-amino group can be elaborated to attach targeting moieties or solubility-modifying groups without interfering with halogen-based cross-coupling chemistry. This modularity is particularly valuable for developing turn-on fluorescent sensors or PET imaging precursors where precise spatial arrangement of functional elements is critical for performance. Mild coupling conditions enabled by the iodine substituents minimize fluorophore degradation during synthesis [2].

Material Science Applications Requiring Heavy-Atom-Containing Heterocyclic Cores

The presence of two iodine atoms confers significant heavy-atom effects that may be advantageous in materials applications requiring enhanced spin-orbit coupling or X-ray contrast properties [1]. Polyhalogenated pyridines have demonstrated utility in materials chemistry applications, and the molecular weight of 424.81 g/mol with dual iodine atoms provides distinct physicochemical properties compared to lighter halogenated analogs [2]. Potential applications include components for organic light-emitting diodes (OLEDs), X-ray contrast agents, or precursors to radiolabeled (¹²³I/¹²⁵I) compounds for SPECT imaging.

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